molecular formula C7H13NO2 B15246392 methyl (3S,4R)-4-methylpyrrolidine-3-carboxylate

methyl (3S,4R)-4-methylpyrrolidine-3-carboxylate

Cat. No.: B15246392
M. Wt: 143.18 g/mol
InChI Key: KXYSKSUNLWRSFW-NTSWFWBYSA-N
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Description

Methyl (3S,4R)-4-methylpyrrolidine-3-carboxylate is a chiral compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are commonly found in various natural products and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3S,4R)-4-methylpyrrolidine-3-carboxylate can be achieved through several methods. One common approach involves the use of a lipase-mediated resolution protocol. This method starts with the preparation of (±)-1-Cbz-cis-3-azido-4-hydroxypyrrolidine from commercially available diallylamine, followed by ring-closing metathesis via SN2 displacement reactions. The lipase-mediated resolution provides the desired enantiomer in excellent enantiomeric excess .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds efficiently and sustainably .

Chemical Reactions Analysis

Types of Reactions

Methyl (3S,4R)-4-methylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.

Scientific Research Applications

Methyl (3S,4R)-4-methylpyrrolidine-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including antibacterial and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of methyl (3S,4R)-4-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (3S,4R)-4-methylpyrrolidine-3-carboxylate is unique due to its specific stereochemistry and the presence of the methyl ester group. These features contribute to its distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

methyl (3S,4R)-4-methylpyrrolidine-3-carboxylate

InChI

InChI=1S/C7H13NO2/c1-5-3-8-4-6(5)7(9)10-2/h5-6,8H,3-4H2,1-2H3/t5-,6+/m0/s1

InChI Key

KXYSKSUNLWRSFW-NTSWFWBYSA-N

Isomeric SMILES

C[C@H]1CNC[C@H]1C(=O)OC

Canonical SMILES

CC1CNCC1C(=O)OC

Origin of Product

United States

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